N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide
Description
N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene core substituted with four methoxy groups and an acetamide moiety, making it a subject of interest in organic chemistry and pharmacology.
Properties
CAS No. |
14397-37-6 |
|---|---|
Molecular Formula |
C23H27NO5 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H27NO5/c1-14(25)24(2)10-9-16-12-21(28-5)23(29-6)22-17(16)8-7-15-11-19(26-3)20(27-4)13-18(15)22/h7-8,11-13H,9-10H2,1-6H3 |
InChI Key |
VTQDNZHJQZJTAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CCC1=CC(=C(C2=C1C=CC3=CC(=C(C=C32)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide typically involves multi-step organic reactions. One common method includes the alkylation of N-methylacetamide with a suitable phenanthrene derivative. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by the addition of the phenanthrene derivative under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The phenanthrene core can be reduced to dihydrophenanthrene derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of dihydrophenanthrene derivatives.
Substitution: Formation of substituted phenanthrene derivatives with various functional groups.
Scientific Research Applications
N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and phenanthrene core allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-[2-(3,4,5-trimethoxyphenyl)ethyl]acetamide
- N-Methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-Methyl-N-[2-(3,4,6-trimethoxyphenanthren-1-YL)ethyl]acetamide
Uniqueness
N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide is unique due to the presence of four methoxy groups on the phenanthrene core, which significantly influences its chemical reactivity and biological activity
Biological Activity
N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H27NO5
- Molecular Weight : 397.464 g/mol
- CAS Number : 14397-37-6
The structure of this compound features a phenanthrene core substituted with methoxy groups, which are known to enhance biological activity through increased lipophilicity and potential interactions with cellular targets.
Anticancer Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A derivative of 3,4,6,7-tetramethoxyphenanthrene showed an IC50 value of 2.6 ± 0.34 μM against the DU145 prostate cancer cell line. This compound was noted for its ability to disrupt the F-actin cytoskeleton and inhibit cell migration, indicating its potential to affect tumor progression and metastasis .
The mechanisms through which this compound exerts its anticancer effects include:
- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in the G2/M phase, which is critical for preventing the proliferation of cancer cells.
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial membrane potential collapse and activation of apoptotic pathways as evidenced by assays such as annexin-V binding .
- Inhibition of Migration : The compound's ability to inhibit cell migration suggests a potential role in preventing metastasis in cancer treatment.
Case Studies
Several case studies highlight the effectiveness of this compound and its derivatives:
- Prostate Cancer Study : In vitro studies demonstrated significant cytotoxicity against DU145 cells with detailed analysis revealing morphological changes consistent with apoptosis .
- Breast Cancer Evaluation : The compound was also evaluated against MDA-MB-231 breast cancer cells, showing promising results in inhibiting cell growth and inducing apoptosis.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H27NO5 |
| Molecular Weight | 397.464 g/mol |
| CAS Number | 14397-37-6 |
| Anticancer Activity | IC50 = 2.6 ± 0.34 μM (DU145) |
| Mechanism | Cell cycle arrest; Apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
